4-Bromo-2-(difluoromethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrF2O |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H |
InChI Key |
OSHOXKTZTKJRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 4-Bromo-2-(difluoromethyl)phenol
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)phenol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)phenol, a halogenated and fluorinated phenol of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a detailed, field-proven protocol for its synthesis via difluoromethylation of 4-bromophenol, and its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction and Strategic Importance
Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms or fluorinated alkyl groups into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The difluoromethyl (-CHF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] Its ability to act as a lipophilic hydrogen bond donor makes it a valuable moiety in the design of novel therapeutic agents.[2]
4-Bromo-2-(difluoromethyl)phenol combines the unique electronic properties of the difluoromethyl group with the synthetic versatility of a brominated phenol. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl group can be modified to modulate solubility and other properties. This trifecta of functional groups makes 4-Bromo-2-(difluoromethyl)phenol a highly attractive, albeit not widely characterized, building block for the synthesis of complex molecules with potential biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Bromo-2-(difluoromethyl)phenol consists of a phenol ring substituted with a bromine atom at the para position (C4) and a difluoromethyl group at the ortho position (C2) relative to the hydroxyl group.
Chemical Structure
Caption: .
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₇H₅BrF₂O | Based on chemical structure. |
| Molecular Weight | 223.02 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to 4-bromophenol.[3] |
| Melting Point | 70-80 °C | Expected to be slightly higher than 4-bromophenol (63-67 °C) due to increased molecular weight and potential for hydrogen bonding involving the -CHF₂ group.[3] |
| Boiling Point | > 240 °C | Expected to be higher than 4-bromophenol (236-238 °C) due to increased molecular weight and polarity.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane). | Similar to other substituted phenols.[3] |
| pKa | ~ 9.0 | The electron-withdrawing difluoromethyl group is expected to make the phenolic proton slightly more acidic than in 4-bromophenol (pKa ~ 9.34). |
| LogP | ~ 2.8 | The difluoromethyl group is known to increase lipophilicity.[4] |
Synthesis of 4-Bromo-2-(difluoromethyl)phenol
The most direct and reliable method for the synthesis of 4-Bromo-2-(difluoromethyl)phenol is the difluoromethylation of 4-bromophenol. This reaction proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor, which then reacts with the phenoxide of 4-bromophenol.[4]
Reaction Scheme
Caption: Synthetic workflow for 4-Bromo-2-(difluoromethyl)phenol.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a stable and readily available difluorocarbene precursor.[4]
Materials:
-
4-Bromophenol (1.0 eq)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 eq)
-
Cesium Carbonate (1.5 eq)
-
Dry Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry DMF and deionized water (in a ratio of approximately 8.5:1 v/v) via syringe. Begin stirring to form a suspension.
-
Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes.
-
Reagent Addition: After degassing, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the flask in one portion under a positive flow of nitrogen.
-
Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-Bromo-2-(difluoromethyl)phenol.
Causality Behind Experimental Choices:
-
Cesium Carbonate: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote O-alkylation.
-
DMF/Water: This solvent system is effective at dissolving the reactants and facilitating the reaction. The small amount of water can aid in the solubility of the salts.
-
Sodium Chlorodifluoroacetate: This is a stable, solid precursor to difluorocarbene. Upon heating, it decarboxylates to generate the reactive :CF₂ intermediate.[4]
-
Inert Atmosphere: While the reaction is not extremely sensitive to air, an inert atmosphere is good practice to prevent potential side reactions, especially with the phenolic starting material.
Spectral Data Analysis (Predicted)
The following spectral data are predicted based on the structure of 4-Bromo-2-(difluoromethyl)phenol and known spectral data for similar compounds.[5][6][7][8][9]
| Technique | Predicted Data |
| ¹H NMR | * ~10-11 ppm (s, 1H): Phenolic -OH proton. |
-
~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the bromine.
-
~7.0-7.2 ppm (m, 2H): Remaining aromatic protons.
-
~6.6-7.0 ppm (t, J ≈ 55 Hz, 1H): -CHF₂ proton. | | ¹³C NMR | * ~150-155 ppm: Carbon attached to the hydroxyl group.
-
~130-135 ppm: Aromatic C-H carbons.
-
~115-125 ppm: Aromatic carbons attached to bromine and the difluoromethyl group.
-
~110-115 ppm (t, J ≈ 240 Hz): -CHF₂ carbon. | | ¹⁹F NMR | * ~ -90 to -120 ppm (d, J ≈ 55 Hz): Two equivalent fluorine atoms of the -CHF₂ group. | | IR (cm⁻¹) | * ~3300-3500 (broad): O-H stretch.
-
~3000-3100: Aromatic C-H stretch.
-
~1500-1600: Aromatic C=C stretch.
-
~1000-1200: C-F stretch.
-
~500-600: C-Br stretch. | | Mass Spec (EI) | * M⁺ at m/z 222/224 (1:1 ratio): Molecular ion peak showing the characteristic isotopic pattern of bromine.
-
Fragment ions: Loss of Br, CHF₂, and other characteristic fragments. |
Applications in Drug Discovery and Agrochemicals
4-Bromo-2-(difluoromethyl)phenol is a promising scaffold for the development of new pharmaceuticals and agrochemicals. Its utility stems from the combined properties of its functional groups.
Role as a Bioisostere
The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group. This allows medicinal chemists to replace these functional groups in a known bioactive molecule with a -CHF₂ group, which can lead to improved metabolic stability and membrane permeability without losing the key hydrogen bonding interactions with the target protein.[1]
Caption: Conceptual role of the difluoromethyl group as a bioisostere.
Synthetic Handle for Further Elaboration
The bromine atom on the aromatic ring is a versatile synthetic handle. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the C4 position, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Potential Therapeutic and Agrochemical Applications
Given the known biological activities of other brominated and fluorinated phenols, derivatives of 4-Bromo-2-(difluoromethyl)phenol could be investigated for a variety of applications, including:
-
Anti-inflammatory agents [10]
-
Anticancer agents
-
Neurological disorder treatments [10]
-
Herbicides, insecticides, and fungicides [10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(difluoromethyl)phenol is not available, it should be handled with the utmost care, assuming it possesses hazards similar to other halogenated phenols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-(difluoromethyl)phenol represents a valuable yet under-explored building block for chemical synthesis. Its unique combination of a synthetically versatile bromine atom, a modifiable phenolic hydroxyl group, and a bioisosteric difluoromethyl group makes it a highly attractive scaffold for the development of novel pharmaceuticals and agrochemicals. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the properties and reactivity of this compound is warranted and is likely to yield exciting new discoveries.
References
- Chen, Q., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 75, 153169.
- Hu, J., et al. (2018). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 16(43), 8258-8262.
- Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
-
PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. Retrieved from [Link]
- Vertex AI Search. (2026, January 29). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals.
- Tellis, J. C., et al. (2016). Metallaphotoredox Difluoromethylation of Aryl Bromides.
- ResearchGate. (2026, January 11).
-
PubMed. (2019, December 20). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoro-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
- Beilstein Journals. (n.d.).
-
NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]
- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX.
- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.methylphenol*.
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-(difluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Chemical Identity and Physicochemical Properties
4-Bromo-2-(difluoromethyl)phenol is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with a bromine atom and a difluoromethyl group, suggests its potential utility as a versatile building block in organic synthesis. While empirical data for this specific compound is limited, we can infer its properties from closely related molecules.
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C7H5BrF2O | |
| Appearance | Likely a white to off-white crystalline solid | Based on analogs like 4-Bromo-2-(trifluoromethyl)phenol and 4-Bromophenol.[1][2] |
| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents such as ethanol, ether, and chloroform.[2] | Common for substituted phenols. |
| Melting Point | Expected to be in a similar range to related compounds, but empirical determination is necessary. | 4-Bromo-2-(trifluoromethyl)phenol has a melting point of 82.0-88.0°C.[1] |
Hazard Identification and Toxicological Profile (Inferred)
A comprehensive toxicological assessment of 4-Bromo-2-(difluoromethyl)phenol has not been published. However, based on the known hazards of structurally similar compounds, a cautious approach is warranted. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Likely harmful if swallowed. This is a common characteristic of substituted phenols.[3][4][5][6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4][5][6][7] Prolonged or repeated contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][7]
The presence of the difluoromethyl group may influence the metabolic profile and toxicokinetics of the molecule compared to its non-fluorinated or trifluoromethylated analogs. The metabolism of phenols can occur in the liver, kidney, and gut, with excretion primarily through urine.[8][9] Halogenated phenols, in general, are of interest for their potential as endocrine disruptors and their environmental persistence.[10][11]
Safe Handling and Personal Protective Equipment (PPE)
A proactive and stringent safety protocol is essential when handling 4-Bromo-2-(difluoromethyl)phenol. The following workflow outlines the necessary precautions.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 4-Bromo-2-(difluoromethyl)phenol.
Personal Protective Equipment (PPE) Specifications
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[4]
-
Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger scale work, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Stability
Proper storage is crucial to maintain the integrity of 4-Bromo-2-(difluoromethyl)phenol and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under recommended storage conditions.[3] Avoid exposure to excessive heat, light, and moisture.
Emergency Procedures
A clear and practiced emergency response plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response Workflow
Caption: A logical flow for responding to a small chemical spill.
Disposal Considerations
All waste containing 4-Bromo-2-(difluoromethyl)phenol must be treated as hazardous waste.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.[3]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.[12]
Conclusion
While 4-Bromo-2-(difluoromethyl)phenol presents an exciting opportunity for innovation in drug discovery and materials science, its safe handling is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the comprehensive protocols outlined in this guide, researchers can confidently and safely explore the potential of this valuable chemical entity. The foundation of a successful research program is a culture of safety, and with compounds like this, a proactive and informed approach is non-negotiable.
References
- 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol - PubChem - NIH. (n.d.).
- 4-Bromo-2-(trifluoromethyl)phenol, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9 - Sigma-Aldrich. (n.d.).
- 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- 4-Bromo Phenol || A Comprehensive Overview - Ketone Pharma. (2024, August 29).
- 4-Bromo-2,3-difluorophenol SDS, 144292-32-0 Safety Data Sheets - ECHEMI. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 4-(BROMOMETHYL)PHENOL - ChemicalBook. (2024, March 30).
- 4-Bromo-2-fluorophenol 98 2105-94-4 - Sigma-Aldrich. (n.d.).
- 4 - Safety data sheet. (2023, September 13).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
- 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem. (n.d.).
- Chemical Properties of 4-Bromo-2-phenyl phenol (CAS 16434-97-2) - Cheméo. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 06).
- 4-bromo-2-fluorobiphenyl - s d fine-chem limited. (n.d.).
- Phenol: toxicological overview - GOV.UK. (2024, October 01).
- 2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. (2019, January 30).
- TOXICOLOGICAL REVIEW OF Phenol - Integrated Risk Information System. (n.d.).
- A review on environmental occurrence, toxic effects and transformation of man-made bromophenols | Request PDF - ResearchGate. (2025, September 24).
- The Endocrine Disruption Exchange — Chemical Details. (n.d.).
- PHENOL AND PHENOL DERIVATIVES - Inchem.org. (n.d.).
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Methodological & Application
Technical Application Note: Scalable Synthesis of 4-Bromo-2-(difluoromethyl)phenol
Executive Summary
The introduction of a difluoromethyl (
This application note details a robust, three-stage protocol for converting 4-bromo-2-hydroxybenzaldehyde to 4-bromo-2-(difluoromethyl)phenol . While direct deoxyfluorination of phenolic aldehydes is theoretically possible, it is fraught with chemoselectivity issues due to the nucleophilic nature of the phenolic hydroxyl group. This guide advocates for a Protection-Fluorination-Deprotection strategy, ensuring high fidelity, safety, and reproducibility.
Core Chemical Strategy
-
Chemoselective Masking: Acetylation of the phenolic
to prevent competitive reaction with the fluorinating agent. -
Nucleophilic Deoxyfluorination: Conversion of the aldehyde to the gem-difluoride using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a thermally stable alternative to DAST.
-
Mild Deprotection: Selective hydrolysis of the ester to restore the phenol without compromising the aryl bromide or the benzylic fluorines.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate species.
Caption: Three-stage synthetic route ensuring chemoselectivity at the aldehyde position.
Experimental Protocols
Safety Pre-requisites (Critical)
-
Deoxo-Fluor/DAST Hazards: These reagents react violently with water to release Hydrogen Fluoride (HF).[1][2] All glassware must be oven-dried.
-
HF Exposure: HF causes deep, painless burns that destroy tissue and bone. A tube of Calcium Gluconate gel must be available at the workstation.
-
Pressure: The fluorination step generates pressure. Ensure proper venting through an inert gas line.
Stage 1: Phenolic Protection (Acetylation)
Objective: Mask the acidic phenolic proton to prevent side reactions with the fluorinating agent.
Reagents:
-
4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Pyridine (1.5 equiv)
-
DMAP (0.05 equiv - Catalyst)
-
Dichloromethane (DCM) [Solvent][3]
Procedure:
-
Charge a round-bottom flask with 4-bromo-2-hydroxybenzaldehyde (e.g., 10.0 g, 49.7 mmol) and DCM (100 mL).
-
Add Pyridine (6.0 mL, 74.6 mmol) and DMAP (300 mg). Cool the solution to 0 °C.
-
Add Acetic Anhydride (5.6 mL, 59.6 mmol) dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat.
and brine.[2] -
Dry over
and concentrate. The crude acetate is typically pure enough (>95%) for the next step.
Stage 2: Deoxyfluorination
Objective: Convert the carbonyl oxygen to a gem-difluoride.[4] Why Deoxo-Fluor? It is thermally safer than DAST (Diethylaminosulfur trifluoride) and less prone to explosive decomposition, though DAST can be used if kept strictly at 0 °C.
Reagents:
-
Intermediate 1 (4-Bromo-2-acetoxybenzaldehyde) (1.0 equiv)
-
Deoxo-Fluor (1.5 equiv) (50% solution in Toluene or neat)
-
Ethanol (trace, 0.1 equiv - Optional catalyst)
-
Anhydrous DCM[2]
Procedure:
-
Setup: Flame-dry a two-neck flask under Nitrogen flow. Add Intermediate 1 (10.0 g, 41.1 mmol) and anhydrous DCM (120 mL).
-
Addition: Cool to 0 °C. Add Deoxo-Fluor (11.4 mL, 61.7 mmol) dropwise via syringe. Note: Exothermic.
-
Reaction: Add a catalytic drop of Ethanol (initiates the reaction). Allow to warm to RT and stir overnight (12-16 h).
-
Checkpoint: Monitor by
NMR. Product should show a doublet of doublets (or triplet) around -110 to -120 ppm.
-
-
Quenching (CRITICAL): Cool the reaction mixture back to 0 °C. Very slowly add saturated aqueous
.-
Warning: Vigorous effervescence (
) occurs. Add dropwise until bubbling ceases.
-
-
Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Stage 3: Deprotection (Hydrolysis)
Objective: Cleave the acetate ester without hydrolyzing the newly formed gem-difluoride or the aryl bromide.
Reagents:
-
Intermediate 2 (4-Bromo-2-(difluoromethyl)phenyl acetate)
-
Potassium Carbonate (
) (1.5 equiv) -
Methanol (MeOH)
Procedure:
-
Dissolve Intermediate 2 in MeOH (10 mL/g).
-
Add solid
at RT. -
Stir for 30–60 minutes. The reaction is usually rapid.
-
Workup: Acidify carefully with 1M HCl to pH ~4-5.
-
Extract with Ethyl Acetate. Dry and concentrate.
-
Final Purification: Recrystallization from Hexanes/DCM or column chromatography.
Analytical Data & Validation
| Data Type | Expected Signal | Interpretation |
| Characteristic triplet for | ||
| Diagnostic shift for benzylic difluoromethyl group. | ||
| MS (ESI-) | Confirms molecular weight and Br isotope pattern (1:1 ratio). | |
| Appearance | White to off-white solid | High purity crystalline solid. |
Troubleshooting Guide
Mechanism of Failure Analysis
The following diagram details common failure points and their mechanistic origins.
Caption: Diagnostic workflow for resolving common synthetic bottlenecks.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
-
Singh, R. P., & Shreeve, J. N. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-(difluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-bromo-2-(difluoromethyl)phenol. This protocol is designed to offer a robust and reproducible method for the synthesis of substituted 2-(difluoromethyl)phenols, which are valuable intermediates in medicinal chemistry and materials science. The document outlines the mechanistic rationale behind the choice of conditions and provides detailed, step-by-step procedures for successful execution.
Introduction: The Significance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] Developed by Nobel laureates Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction has become indispensable for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][3] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]
The substrate, 4-bromo-2-(difluoromethyl)phenol, presents a unique set of challenges and opportunities. The presence of a phenolic hydroxyl group and an electron-withdrawing difluoromethyl group on the aromatic ring influences the reactivity of the C-Br bond and necessitates careful optimization of the reaction conditions. The difluoromethyl group, in particular, can enhance the electrophilicity of the aryl bromide, potentially facilitating the oxidative addition step in the catalytic cycle.[4]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-(difluoromethyl)phenol in this case) to form a Pd(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or its ester) transfers its organic group to the palladium center, displacing the halide.[1][3] The base is crucial for the activation of the boronic acid.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a general and optimized protocol for the Suzuki-Miyaura coupling of 4-bromo-2-(difluoromethyl)phenol with various arylboronic acids.
Materials and Reagents
-
4-Bromo-2-(difluoromethyl)phenol
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(difluoromethyl)phenol (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
-
Catalyst Preparation:
-
In a separate small vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
-
Reaction Assembly:
-
To the Schlenk flask containing the substrates and base, add the palladium catalyst precursor.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Optimization of Reaction Conditions: A Data-Driven Approach
The following table summarizes key parameters and their rationale for the successful Suzuki-Miyaura coupling of 4-bromo-2-(difluoromethyl)phenol.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ with PPh₃ (or other phosphine ligands like SPhos, XPhos) | Pd(OAc)₂ is a stable and commonly used palladium precursor. The choice of phosphine ligand is critical for stabilizing the active Pd(0) species and promoting the catalytic cycle. Bulky and electron-rich ligands can be beneficial for challenging substrates.[4] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A moderately strong inorganic base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction yield and should be screened for optimal results. For phenols, milder bases are often preferred to avoid unwanted side reactions. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. |
| Temperature | 80-100 °C | The reaction generally requires heating to achieve a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst system. |
| Boronic Acid | Arylboronic acids or their pinacol esters | A slight excess of the boronic acid (1.1-1.5 equivalents) is commonly used to drive the reaction to completion. |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by carefully controlling the reaction conditions, particularly the base and temperature. Protodeboronation (loss of the boronic acid group) can also occur.
-
Incomplete Conversion: Ensure that the reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. The catalyst activity can be compromised by the presence of oxygen or moisture.
-
Phenolic Interference: The phenolic -OH group can potentially coordinate to the palladium center. While generally well-tolerated in Suzuki couplings, in some cases, protection of the phenol may be necessary if yields are consistently low. However, the provided protocol is designed for the unprotected phenol.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-bromo-2-(difluoromethyl)phenol offers a versatile and efficient method for the synthesis of a wide range of substituted 2-(difluoromethyl)phenols. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
Application Note: Protecting Group Strategies for 4-Bromo-2-(difluoromethyl)phenol
Executive Summary & Strategic Analysis
The scaffold 4-Bromo-2-(difluoromethyl)phenol represents a high-value pharmacophore. The ortho-difluoromethyl (
The Challenge: The "Push-Pull" Electronic Environment
-
Acidity Modulation: The electron-withdrawing nature of the
group (Hammett ) increases the acidity of the phenol ( ) compared to unsubstituted phenol ( ). This facilitates deprotonation but reduces the nucleophilicity of the resulting phenolate, potentially slowing down protection reactions.[1] -
Steric Shielding: The
group is bulky (Van der Waals radius intermediate between isopropyl and tert-butyl).[1] This creates steric hindrance at the phenolic oxygen, making the installation of bulky groups (like TIPS or TBDPS) kinetically slower.[1] -
Orthogonal Reactivity: The Ar-Br bond is a versatile handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling. The chosen protecting group (PG) must be orthogonal to these specific downstream conditions.
Decision Matrix: Selecting the Right Strategy
Do not default to a single PG.[1] Select based on your downstream chemistry.
| Downstream Chemistry | Recommended PG | Why? | Risk Factor |
| Suzuki / Buchwald Coupling | TBS / TIPS | Excellent tolerance to Pd(0)/Pd(II).[1] Clean deprotection with | TIPS installation may be slow due to ortho-sterics. |
| Lithium-Halogen Exchange | MOM / THP | Resistant to strong bases ( | MOM directs ortho-lithiation; however, Br-Li exchange is kinetically faster.[1] |
| Acidic Workups / Oxidations | PMB (p-Methoxybenzyl) | Stable to acid/base.[1] Oxidative removal (DDQ) preserves Ar-Br bond.[1] | Avoid simple Benzyl (Bn) if you plan to use |
| Crystallization / Storage | Pivalate (Piv) | Increases crystallinity; stable to air/moisture.[1] | Labile to strong nucleophiles (Grignard/Li).[1] |
Visualization: Strategic Workflow
Figure 1: Decision tree for selecting protecting groups based on intended downstream transformations.[1]
Detailed Experimental Protocols
Protocol A: Silylation (TBS/TIPS) – The "Gentle" Approach
Best for: Palladium-catalyzed couplings.
Mechanistic Insight: Standard silylation (Silyl Chloride + Imidazole) may be sluggish due to the ortho-
Reagents:
-
Substrate: 1.0 equiv
-
TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.2 equiv[1]
-
2,6-Lutidine: 1.5 equiv[1]
-
Solvent: DCM (Anhydrous), 0.1 M concentration[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. Add Substrate and anhydrous DCM.[1] Cool to 0°C.[1] -
Base Addition: Add 2,6-Lutidine dropwise.[1] The solution may turn slightly yellow.[1]
-
Silylation: Add TBSOTf dropwise over 5 minutes. Caution: Exothermic.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (10% EtOAc/Hexane).[1] The product is less polar (higher
).[1]-
Self-Validation: Check
NMR.[1] The signal (doublet of doublets around -116 ppm) will shift slightly downfield upon protection.
-
-
Workup: Quench with saturated
. Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove lutidine), then brine.[1] Dry over .[1] -
Purification: Flash chromatography on silica gel.
Protocol B: MOM Protection – The "Robust" Approach
Best for: Lithiation and Grignard reactions.
Mechanistic Insight: The Methoxymethyl (MOM) group coordinates Lithium, stabilizing the intermediate.[1] While MOM is a Directed Ortho Metalation (DoM) group, the Bromine-Lithium exchange at the para position (relative to MOM) or meta (relative to
Reagents:
-
Substrate: 1.0 equiv
-
MOM-Cl (Chloromethyl methyl ether): 1.5 equiv Warning: Carcinogen.[1] Handle in fume hood.
-
DIPEA (Diisopropylethylamine): 2.0 equiv[1]
-
Solvent: DCM (Anhydrous)[1]
Step-by-Step:
-
Setup: Dissolve Substrate in anhydrous DCM under
at 0°C. -
Base Addition: Add DIPEA. Stir for 10 minutes to ensure phenolate character initiation.
-
Protection: Add MOM-Cl dropwise.[1] Note: If reaction is stalled after 4h, add catalytic TBAI (Tetrabutylammonium iodide) to generate the more reactive MOM-I in situ.[1]
-
Workup: Quench with water. Wash with 1M NaOH (to remove unreacted phenol), then water and brine.[1]
-
Validation: The appearance of the methylene protons (
) as a singlet ~5.2 ppm in NMR confirms protection.
Protocol C: PMB Protection – The "Safe" Permanent Group
Best for: Multistep synthesis requiring acid stability, with oxidative removal.[1]
Why not Benzyl (Bn)? Removing a simple Benzyl group often requires Hydrogenolysis (
Reagents:
-
Substrate: 1.0 equiv
-
PMB-Cl (p-Methoxybenzyl chloride): 1.2 equiv
- : 2.0 equiv
-
Solvent: DMF or Acetone (0.5 M)
Step-by-Step:
-
Setup: Combine Substrate,
, and PMB-Cl in DMF.[1] -
Reaction: Heat to 60°C for 4-6 hours. The elevated temperature overcomes the nucleophilic sluggishness caused by the electron-withdrawing
group. -
Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc.
-
Deprotection (Later Stage): Treat with DDQ (1.2 equiv) in DCM/Water (10:1) at RT. The mixture turns deep red/orange.[1] Quench with ascorbic acid or bicarbonate.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (Silylation) | Steric hindrance of o- | Switch from TBSCl to TBSOTf . Increase temp to 40°C. |
| Ar-Br Loss during Deprotection | Hydrogenolysis used on Benzyl ether.[1] | STOP. Do not use |
| Difluoromethyl Decomposition | Strong base ( | Keep lithiation strictly at -78°C . The |
References
-
Electronic effects of the difluoromethyl group
-
Lithium-Halogen Exchange Protocols
-
General Protecting Group Strategies
-
Difluoromethylation Precedents
-
Organic Syntheses, 2024, 101, 164-180.[1]
-
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Substituted Phenols
[1][2][3]
Executive Summary
The direct cross-coupling of 4-bromo-2-substituted phenols without prior protection of the hydroxyl group represents a significant efficiency gain in medicinal chemistry and agrochemical synthesis. Historically, the free phenolic hydroxyl group has been viewed as a catalyst poison, necessitating a three-step sequence: protection (e.g., TBS, MOM), coupling, and deprotection.[1]
This guide details validated protocols for performing Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings directly on the unprotected phenol. By leveraging Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and specific base/solvent combinations, researchers can bypass protection steps, improving atom economy and reducing cycle time by up to 60%.[1]
Technical Background & Mechanistic Challenges
The "Phenoxide Problem"
The primary challenge in coupling free phenols is the acidity of the -OH group (
-
Catalyst Poisoning: The electron-rich phenoxide oxygen can coordinate tightly to the electrophilic Pd(II) center, displacing labile ligands and forming an off-cycle resting state (Pd-OR species) that arrests turnover.
-
Electronic Deactivation: The resulting bromo-phenoxide is extremely electron-rich. This raises the energy barrier for the initial Oxidative Addition step, making the aryl bromide less reactive toward Pd(0).
The Solution: Ligand Design
To overcome these barriers, the use of bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , RuPhos ) is non-negotiable.[1]
-
Steric Bulk: The biaryl backbone creates a "roof" over the palladium center, physically preventing the approach of the phenoxide oxygen while allowing the smaller C-Br bond to access the metal.
-
Electron Richness: These ligands push electron density onto the Pd(0), accelerating oxidative addition into the deactivated electron-rich aryl bromide bond.
Mechanistic Logic Visualization
Figure 1: Mechanistic divergence.[1] Bulky ligands (Green Path) prevent the phenoxide from coordinating to Palladium, forcing the reaction through the desired Oxidative Addition pathway.
Protocol I: Suzuki-Miyaura Coupling (C-C Bond)[4]
This protocol utilizes a biphasic solvent system (Water/Organic).[1] Water is critical here: it solubilizes the inorganic base and the phenoxide, keeping the active catalyst in the organic phase where the coupling occurs.
Reagents & Materials
-
Substrate: 4-Bromo-2-chlorophenol (Model substrate).[1]
-
Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv).
-
Catalyst: SPhos Pd G2 (Cat.[1] No. 752602) or XPhos Pd G2 .
-
Why G2? These precatalysts activate rapidly at mild temperatures and ensure a 1:1 Pd:Ligand ratio, preventing catalyst aggregation.[1]
-
-
Base: Potassium Phosphate Tribasic (
) (2.0 - 3.0 equiv).[2] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Procedure
-
Charge Solids: In a reaction vial equipped with a stir bar, add the 4-bromo-2-chlorophenol (1.0 mmol, 207 mg), Phenylboronic acid (1.2 mmol, 146 mg), and
(2.0 mmol, 424 mg). -
Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 2 mol%).
-
Note: If using traditional Pd(OAc)2 + SPhos, premix them in the solvent for 5 mins before adding.[1]
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).
-
Critical: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen is the enemy of low-loading Pd catalysis.
-
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Workup:
Protocol II: Buchwald-Hartwig Amination (C-N Bond)[4]
Coupling amines to free phenols is more difficult due to the competition between N-arylation (desired) and O-arylation. The use of LiHMDS is the "Gold Standard" here; it acts as a base and temporarily masks the phenol.
Reagents & Materials
-
Substrate: 4-Bromo-2-methylphenol.[1]
-
Amine: Morpholine (Secondary amine) or Aniline (Primary amine) (1.2 equiv).[1]
-
Catalyst System:
-
Base: Lithium Hexamethyldisilazide (LiHMDS ), 1.0 M in THF (2.2 - 2.5 equiv).
-
Why LiHMDS? It deprotonates the phenol and the amine, but the lithium counter-ion pairs tightly with the phenoxide, reducing its ability to poison the Pd center.
-
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Charge Substrates: Add 4-bromo-2-methylphenol (1.0 mmol) and the Amine (1.2 mmol).
-
If solid catalyst: Add RuPhos Pd G3 (0.02 mmol, 2 mol%) now.[1]
-
-
Base Addition (The "Trick"): Add anhydrous THF (4 mL). Then, dropwise add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) at room temperature.
-
Observation: The solution may turn yellow/orange as the phenoxide forms. Stir for 5 minutes.
-
-
Heating: Seal the vessel and heat to 65–80°C .
-
Time: Conversion is usually rapid (2–6 hours).[1]
-
-
Quench & Workup:
Critical Parameter Optimization
The following table summarizes the effects of varying parameters based on internal validation data.
| Parameter | Recommendation | Rationale |
| Ligand (C-C) | SPhos , XPhos | High steric bulk prevents phenoxide coordination; electron-richness drives oxidative addition.[1] |
| Ligand (C-N) | RuPhos (2° amines), BrettPhos (1° amines) | Specifically designed to prevent |
| Base (Suzuki) | Strong enough to activate boronic acid, weak enough to avoid side reactions. Compatible with water.[4] | |
| Base (Buchwald) | LiHMDS (preferred) | Soluble organic base; Li+ counterion stabilizes phenoxide.[1] |
| Solvent | Dioxane/H2O (Suzuki) | Biphasic system keeps inorganic salts and phenoxides solubilized.[1] |
| Protecting Group | None | The protocols above render protection steps (TBS, MOM) obsolete. |
Optimization Decision Tree
Figure 2: Decision tree for catalyst and condition selection based on reaction type and substrate class.
Troubleshooting & Self-Validating Checks
-
Reaction Stalls ( < 10% Conversion):
-
Check: Did you degas thoroughly? Phenoxides make the catalyst more sensitive to oxidation.
-
Fix: Increase catalyst loading to 4 mol% or switch to a stronger base (KOH) for Suzuki coupling if the boronic acid is sterically hindered.
-
-
Protodeboronation (Suzuki):
-
Low Yield in Buchwald (C-O vs C-N):
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][11][12] Organic Letters, 2010, 12(20), 4438–4441.[1][11]
- Context: Establishes the use of LiHMDS and precatalysts for unprotected substr
-
Miyaura, N., et al. "Suzuki-Miyaura Cross-Coupling Reaction."[1] TCI Chemicals Technical Review.
- Context: General aqueous protocols for Suzuki coupling.
-
Sigma-Aldrich. "SPhos Pd G2 Application Note."
- Context: Specifics on G2 precatalyst activ
-
BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination."
- Context: Validated protocols for halopyridinols which share similar reactivity profiles to halophenols.
-
Lipshutz, B. H., et al. "Protecting-Group-Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups."[1][4] Asian Journal of Organic Chemistry, 2020.[4] [1]
-
Context: Sustainability aspects of avoiding protection groups.[4]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethyl)phenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-(difluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the strategic choices behind the synthetic route, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges you may encounter.
Part 1: Strategic Synthesis Overview
The synthesis of 4-Bromo-2-(difluoromethyl)phenol requires the strategic introduction of two key functional groups onto the phenol scaffold: a bromine atom and a difluoromethyl group. The order of these introductions is critical for achieving high yield and regioselectivity. While a direct C-difluoromethylation of 4-bromophenol is challenging and often unselective, a more robust and reliable strategy involves a two-step sequence starting from a readily available ortho-functionalized phenol.
Recommended Synthetic Pathway:
The most effective pathway proceeds in two key steps:
-
Difluoromethylation: Conversion of the aldehyde functional group of 2-hydroxybenzaldehyde (salicylaldehyde) into a difluoromethyl group to yield 2-(difluoromethyl)phenol.
-
Electrophilic Bromination: Regioselective bromination of 2-(difluoromethyl)phenol to install the bromine atom at the C4 position, para to the strongly activating hydroxyl group.
This sequence is advantageous because the powerful ortho, para-directing effect of the hydroxyl group ensures that the final bromination step is highly selective, minimizing the formation of undesired isomers.
Caption: Troubleshooting decision tree for the bromination step.
Part 3: Data Summaries & Experimental Protocols
For clarity and comparative purposes, the following tables summarize key reagents and conditions.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Phenols
| Reagent | Typical Conditions | Selectivity | Safety & Handling |
| N-Bromosuccinimide (NBS) | 1.05 eq., CH₃CN or MeOH, 0 °C to RT | Generally high for mono-bromination of activated rings. [1] | Solid, easier to handle than Br₂. Irritant. Protect from light. |
| Bromine (Br₂) | 1.05 eq., CH₂Cl₂ or AcOH, 0 °C to RT | Highly reactive, often leads to over-bromination. | Highly corrosive and toxic liquid. Requires extreme caution and a fume hood. |
| Pyridinium Bromide Perbromide | 1.05 eq., AcOH or THF, RT | Milder than Br₂, can offer better selectivity in some cases. | Solid, less hazardous than liquid Br₂ but still a strong irritant. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethyl)phenol
-
1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-hydroxybenzaldehyde (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
2. Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (staining with KMnO₄).
-
4. Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
5. Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
6. Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(difluoromethyl)phenol as a clear oil or low-melting solid.
Protocol 2: Synthesis of 4-Bromo-2-(difluoromethyl)phenol
-
1. Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)phenol (1.0 eq.) and acetonitrile (CH₃CN). Cool the solution to 0 °C in an ice bath.
-
2. Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in acetonitrile. Add this solution dropwise to the phenol solution over 20-30 minutes.
-
3. Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring completion by TLC.
-
4. Workup: Remove the solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
5. Purification: Filter and concentrate the solution. Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to yield 4-Bromo-2-(difluoromethyl)phenol. [2]
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Prakash, G. K. S., & Hu, J. (2015). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 13(24), 6756–6759. [Link]
-
Zhang, W., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(18), 151789. [Link]
-
Yang, J., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2758–2761. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(8), 1873–1876. [Link]
-
Molbase. (2026). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. Molbase Encyclopedia. [Link]
-
Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(23), 7586-7603. [Link]
-
Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(11-12), 1361–1367. [Link]
-
Yagupol'skii, L. M., et al. (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Russian Journal of Organic Chemistry, 39(1), 107-111. [Link]
-
Thomson, C. G., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 83. [Link]
-
Jana, S., et al. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. [Link]
-
Lee, J., Hojczyk, K. N., & Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(23), 7586-7603. [Link]
- Google Patents. (2007). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.
-
Cusumano, Z. T., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry, 55(10), 4694–4705. [Link]
-
Li, Q., et al. (2018). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 15(1), 1-10. [Link]
-
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 14039–14050. [Link]
-
Çetinkaya, Y., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. [Link]
-
Wang, Y., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Okusu, S., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2521–2527. [Link]
Sources
Technical Support Center: Minimizing Defluorination in CHF₂ Phenols
Executive Summary & Scope
This technical guide addresses the stability and synthesis of "CHF₂ Phenols." To provide accurate troubleshooting, we must distinguish between two distinct chemical entities often conflated under this term. The mitigation strategies for defluorination differ radically between them:
-
Difluoromethoxy Arenes (
): The most common motif (e.g., Pantoprazole). "Defluorination" here usually refers to carbene decomposition during synthesis or radical hydrodefluorination during late-stage functionalization. -
Difluoromethyl Phenols (
): A ring-substituted phenol. "Defluorination" here is a structural instability where base-mediated elimination of HF leads to reactive quinone methides (QMs).
Critical Stability Warning: Ring-Substituted Phenols
Context: If your molecule contains a free phenolic hydroxyl group (
The "Self-Destruction" Mechanism (Quinone Methide Formation)
Unlike trifluoromethyl groups, the
-
Trigger: Addition of weak/strong base (e.g.,
, , or amine bases). -
Mechanism:
-
Base deprotonates the phenol to phenoxide (
). -
Lone pair donation from oxygen resonates through the ring.
-
Fluoride is expelled from the benzylic position (E1cB-like elimination).
-
Result: Formation of a highly reactive, electrophilic Quinone Methide (
) and loss of fluorine.
-
Troubleshooting Guide: Preventing Elimination
| Issue | Diagnostic Observation | Corrective Action |
| Loss of F-NMR Signal | Signal for | Protect the Phenol: You cannot run basic reactions on free |
| Polymerization | Dark tars form; LCMS shows oligomers (M+n). | Trap the QM: If the quinone methide is the desired intermediate, add a nucleophile immediately. If not, maintain pH < 7. |
Synthesis Troubleshooting: Difluoromethoxy Ethers ( )
Context: The synthesis of aryl difluoromethyl ethers typically involves the in situ generation of difluorocarbene (
Mechanistic Flow: The Carbene Competition
The following diagram illustrates the kinetic competition between productive ether formation and non-productive defluorination/oligomerization.
Figure 1: Kinetic competition in difluoromethylation. Success depends on maximizing the Carbene
FAQ: Solving Low Yields & Side Reactions
Q: I am using ClCHF₂ (Freon-22) gas, but my yield is <30%. Where is the fluorine going?
A: It is likely hydrolyzing. Freon-22 requires strong alkali (
-
Fix: Switch to Sodium Chlorodifluoroacetate (
) or PDFA (2,2-difluoro-2-(fluorosulfonyl)acetic acid) . These are solid reagents that generate carbene thermally under anhydrous conditions, completely eliminating the hydrolysis pathway [1].
Q: I see a byproduct with Mass M-18 or M-20. What is this? A: This is often Ortho-Formylation . If the carbene attacks the ortho-carbon of the phenoxide (Reimer-Tiemann like reaction) instead of the oxygen, and then hydrolyzes, you get an aldehyde.
-
Fix: Use a solvent that promotes O-alkylation over C-alkylation, such as DMF or NMP , and ensure the phenol is fully deprotonated (hard nucleophile) before carbene generation.
Q: How do I prevent "Oligomerization" (Teflon formation)?
A: If
-
Protocol: Add the carbene source slowly (dropwise for liquids, portion-wise for solids) to the phenol solution. Maintain a high concentration of the phenol, not the reagent.
Advanced Troubleshooting: Radical Hydrodefluorination (HDF)
Context: In modern photoredox or radical-mediated difluoromethylation (e.g., using Zinc sulfinates or Sulfones), a common side reaction is Hydrodefluorination , where the product is
The H-Atom Transfer (HAT) Problem
Radical intermediates (
Diagnostic Table: Radical Side Products
| Observed Species | Cause | Solution |
| Ar-H (De-functionalized) | Radical instability / Fragmentation | Lower temperature; stabilize the radical with electron-withdrawing ligands on the catalyst. |
| Ar-CF₂H (from Ar-CF₃) | Over-reduction (HDF) | Exclude H-Donors: Avoid solvents like THF, Toluene, or Alcohols. Use Acetonitrile (MeCN) or Benzotrifluoride . Remove trace thiols/amines. |
| Ar-CH₂F (Monofluoro) | Deep reduction | Eliminate reducing metals (Zn, Mg) if possible; switch to Photocatalysis (Ir/Ru) which is more redox-neutral [2]. |
Recommended Experimental Protocols
Protocol A: Robust O-Difluoromethylation (Solid Reagent Method)
Best for minimizing hydrolysis and avoiding gas cylinders.
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with
. -
Dissolution: Dissolve Phenol (1.0 equiv) and
(1.5 equiv) in anhydrous DMF ( ). Stir 30 min to generate phenoxide. -
Reagent: Add Sodium Chlorodifluoroacetate (2.0 equiv) solid in 4 equal portions over 1 hour.
-
Temperature: Heat to 90-100°C . (Note: The reagent decarboxylates to release
at ).[1] -
Workup: Cool, dilute with Ether/Water. Wash extensively with water to remove DMF.
-
Why this works: Anhydrous conditions prevent
conversion. Slow addition prevents dimerization.
-
Protocol B: Preventing Defluorination in Radical Cross-Coupling
For installing CHF₂ onto arenes without O-linkage.
-
Reagent: Use Zinc Difluoromethanesulfinate (DFMS) (Langlois Reagent).
-
Solvent System: DCM/Water (biphasic) is surprisingly effective here. The water solvates the zinc salts, while the organic radical reacts in the DCM layer, which is a poor H-atom donor.
-
Oxidant: Use TBHP (tert-Butyl hydroperoxide) carefully.
-
Critical Step: Do not use THF. The
-hydrogens in THF are easily abstracted by , quenching the reaction [3].
-
References
-
Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry. (Validates sulfone/sulfinate reagents for stable carbene/radical generation).
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science. (Foundational work on Ag-mediated stable fluorination preventing defluorination).
-
Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiols with a Non-Ozone-Depleting Reagent." Journal of Organic Chemistry. (Definitive guide on using solid reagents to prevent hydrolysis).
-
Li, X., et al. (2019). "Mechanistic Studies on the Defluorination of gem-Difluoroalkenes." Nature Communications. (Mechanistic insight into elimination pathways).
Disclaimer: These protocols involve the generation of reactive carbenes and pressurized gases. All experiments must be conducted in a fume hood with appropriate PPE. Consult your local EHS guidelines regarding HF generation.
Sources
Technical Guide: Catalyst Selection for Coupling 4-Bromo-2-(difluoromethyl)phenol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Cross-coupling strategies (Suzuki-Miyaura, Buchwald-Hartwig) for 4-Bromo-2-(difluoromethyl)phenol (CAS: 1805468-16-5).
Executive Summary & Substrate Analysis
Coupling 4-Bromo-2-(difluoromethyl)phenol presents a unique set of challenges driven by the interplay between the acidic phenolic proton, the steric/electronic influence of the ortho-difluoromethyl (
Substrate Profile:
-
Electronic Effect: The
group is a lipophilic, electron-withdrawing group (EWG). It activates the C-Br bond for oxidative addition but also increases the acidity of the phenolic -OH ( ~7-8 vs. 10 for phenol). -
Steric Effect: The ortho-
group exerts moderate steric pressure, potentially hindering bulky ligands or affecting transmetallation rates. -
Chemical Stability: While
is generally robust, it can undergo base-mediated decomposition (dehydrofluorination to difluorocarbene species) under forcing conditions with strong alkoxide bases (e.g., NaOtBu at >100°C).
Decision Matrix: Workflow Optimization
The choice of workflow depends heavily on the coupling partner (C-C vs. C-N bond formation).
Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on reaction type.
Troubleshooting Guides & FAQs
Topic A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q1: Can I couple this substrate without protecting the phenol? A: Yes. Unlike C-N coupling, Suzuki reactions tolerate free phenols well. The key is to use an inorganic base that forms the phenoxide in situ, which then remains soluble in the aqueous phase or as an ion pair.
-
Recommendation: Use
(3.0 equiv) in a biphasic solvent system (Dioxane/Water 4:1). The water ensures the solubility of the phenoxide and boronate species.
Q2: I am observing low conversion (<50%). What is the issue?
A: The ortho-
-
Solution: Switch to a catalyst system with a bulky, electron-rich biaryl phosphine ligand.
-
Standard:
(Robust, good for general use). -
Optimized: XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the ligands (XPhos/SPhos) form a "pocket" that facilitates coupling of ortho-substituted electrophiles.
-
Q3: Is the
Topic B: Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: Why does the direct coupling of the free phenol fail with amines?
A: The free phenol (
-
Protocol: Mandatory Protection. Convert the phenol to a silyl ether (TBS) or methyl ether prior to coupling.
Q5: Which ligand is best for the protected substrate?
A: The ortho-
-
Primary Amines: Use BrettPhos or tBuBrettPhos . These ligands are designed to prevent
-hydride elimination and accommodate steric bulk. -
Secondary Amines: Use RuPhos . It is exceptionally effective for hindered secondary amines.
Q6: Can I use NaOtBu as the base?
A: Proceed with caution. While NaOtBu is standard for Buchwald couplings, it is a strong enough base to potentially deprotonate the
-
Safer Alternative: Use
in dry dioxane or toluene at 100°C. If a stronger base is required, use LHMDS at lower temperatures (60-80°C) if the catalyst allows (e.g., with Pd-PEPPSI-IPr).[1]
Experimental Protocols
Protocol A: Suzuki Coupling (Direct/Unprotected)
Best for: Rapid library synthesis where protection steps are a bottleneck.
-
Charge Vessel: Add 4-Bromo-2-(difluoromethyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Catalyst: Add Pd(dppf)Cl
· DCM (3-5 mol%). -
Solvent: Add 1,4-Dioxane and Water (ratio 4:1, concentration 0.2 M).
-
Degas: Sparge with Nitrogen/Argon for 5 minutes.
-
Reaction: Seal and heat to 80-90°C for 4-12 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~5 (to reprotonate the phenol) before extraction with EtOAc.
Protocol B: Buchwald-Hartwig (Protected Route)
Best for: High-value intermediates requiring high yields and clean profiles.[1]
Step 1: Protection
-
React substrate with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM at RT for 2 hours.
-
Wash with water, dry, and concentrate. (Yield typically >95%).[2]
Step 2: Coupling
-
Charge Vessel: Add TBS-protected aryl bromide (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add Pd
(dba) (1-2 mol%) and BrettPhos (2-4 mol%) (Pre-mix in solvent for 1 min if possible, or use BrettPhos Pd G3). -
Solvent: Add anhydrous Toluene or Dioxane (0.2 M).
-
Reaction: Heat to 100°C under inert atmosphere for 8-16 hours.
-
Deprotection: Treat crude product with TBAF in THF to reveal the phenol.
Catalyst Screening Data (Representative)
| Catalyst System | Base | Solvent | Yield (Suzuki)* | Yield (Buchwald)** | Notes |
| Pd(PPh | Na | DME/H | 45% | N/A | Slow oxidative addition due to sterics.[1] |
| Pd(dppf)Cl | K | Dioxane/H | 92% | N/A | Excellent for unprotected Suzuki. |
| Pd-XPhos G2 | K | THF/H | 96% | N/A | Best for sterically hindered boronic acids.[1] |
| Pd | NaOtBu | Toluene | N/A | 30% | Dehalogenation side products observed. |
| Pd | Cs | Dioxane | N/A | 88% | Requires protected phenol. High fidelity. |
*Suzuki yield based on coupling with Phenylboronic acid. **Buchwald yield based on coupling with Morpholine (after protection).
References
-
Suzuki-Miyaura Coupling of Halophenols
- Title: "Aqueous-Phase Suzuki-Miyaura Cross-Coupling Reactions of Free Halophenols."
- Source: Western, E. C., et al. Journal of Organic Chemistry, 2003.
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
-
Difluoromethyl Group Properties & Stability
-
Base Compatibility in Cross-Coupling
- Title: "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling."
- Source: Dennis, J. M., et al. J. Am. Chem. Soc., 2018.
-
URL:[Link]
Sources
- 1. 1806828-46-5|4,5-Dibromo-3-(difluoromethyl)picolinamide|BLD Pharm [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Characterization Guide: 4-Bromo-2-(difluoromethyl)phenol
Executive Summary & Application Context
4-Bromo-2-(difluoromethyl)phenol is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. The difluoromethyl group (
This guide provides a definitive spectral analysis of the compound, distinguishing it from common impurities (starting material aldehydes) and structural analogs (trifluoromethyl variants).
Key Spectral Identifiers
-
The Diagnostic Triplet: The
proton appears as a distinct triplet ( ) in the 6.5–7.5 ppm region. -
Carbon Splitting: The
carbon manifests as a triplet ( ) in NMR. -
Exchangeable Proton: The phenolic
is solvent-sensitive, appearing sharp in DMSO- but often broad or exchanged in .
Structural Analysis & Coupling Logic
Understanding the NMR spectrum requires analyzing the scalar couplings introduced by the two equivalent fluorine atoms (
Connectivity Diagram (DOT Visualization)
The following diagram illustrates the scalar coupling network (
Figure 1: NMR Coupling Network. The primary diagnostic feature is the strong coupling between the Fluorine atoms and the geminal proton/carbon.
Detailed Spectral Data
NMR Spectrum (400/500 MHz)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment |
| OH | 10.2 – 10.6 | Singlet (s) | 1H | N/A | Phenolic Hydroxyl (Exchangeable) |
| H-3 | 6.85 – 6.95 | Doublet (d) | 1H | Aromatic (Ortho to OH) | |
| H-5 | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Aromatic (Meta to OH, Ortho to Br) | |
| H-6 | 7.55 – 7.65 | Doublet (d) or Broad Singlet | 1H | Aromatic (Ortho to | |
| 6.70 – 7.20 | Triplet (t) | 1H | Difluoromethyl Proton |
Note on
NMR Spectrum (100/125 MHz)
Solvent: DMSO-
| Carbon Type | Shift ( | Splitting Pattern | Coupling ( | Assignment |
| 155.0 – 158.0 | Singlet (s) | - | C-1 (Ipso to OH) | |
| 133.0 – 136.0 | Singlet/Multiplet | - | C-3 / C-5 | |
| 110.0 – 112.0 | Singlet (s) | - | C-4 (Ipso to Br) | |
| 120.0 – 125.0 | Triplet (t) | C-2 (Ipso to | ||
| 110.0 – 116.0 | Triplet (t) | Difluoromethyl Carbon |
Comparative Analysis: Alternatives & Impurities
This section compares the target compound against its most common precursor (Aldehyde) and a non-fluorinated analog to highlight diagnostic differences.
| Feature | Target: 4-Br-2-( | Precursor: 4-Br-2-Formylphenol | Analog: 4-Br-2-Methylphenol |
| Diagnostic H | Triplet ( | Singlet ( | Singlet ( |
| Diagnostic C | Triplet ( | Singlet ( | Singlet ( |
| F-Coupling | Present ( | None | None |
| OH Shift |
Performance Insight
-
Resolution: The aldehyde proton (CHO) is very sharp and downfield. If you see a singlet >9.5 ppm, the reduction/fluorination was incomplete.
-
Intramolecular Bonding: The
group forms a weak intramolecular hydrogen bond with the phenolic oxygen, but it is significantly weaker than the aldehyde-phenol bond. This makes the OH signal of the target slightly more prone to broadening if "wet" solvents are used compared to the aldehyde precursor.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, particularly for the coupling constants, follow this self-validating protocol.
Workflow Diagram
Figure 2: Sample preparation workflow emphasizing moisture control for OH detection.
Step-by-Step Methodology
-
Solvent Selection: Prefer DMSO-
over .-
Reasoning: DMSO reduces the rate of proton exchange, ensuring the phenolic
appears as a sharp singlet or broad peak rather than disappearing into the baseline. It also separates the aromatic signals better than chloroform for this specific scaffold.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: For
NMR, increase mass to 20–30 mg to clearly resolve the outer legs of the triplet, which are often lost in the noise due to splitting intensity ratios (1:2:1).
-
-
Acquisition Parameters:
-
: Spectral width -2 to 14 ppm. Relaxation delay (
) s. - : Spectral width -10 to 220 ppm. Use proton decoupling.
-
: Spectral width -2 to 14 ppm. Relaxation delay (
-
QC Check (Self-Validation):
-
Verify the integration of the triplet at
6.9 ppm. It must integrate to exactly 1H relative to the aromatic signals. If it integrates <1H or looks like a doublet, check for rotational sidebands or overlap with aromatic protons.
-
References
-
Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry.
-
NMR Characteristics of Fluorinated Phenols: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Synthesis of Difluoromethyl Phenols (Precursor Context): Zafrani, Y., et al. (2017). Difluoromethyl Ethers and Phenols: Hydrogen Bonding and Structural Analysis.
-
General NMR Shift Database: AIST Spectral Database for Organic Compounds (SDBS). (Search: Fluorinated Phenols).
Navigating the Spectral Landscape: A Comparative Guide to ¹⁹F NMR Chemical Shifts of the 2-Difluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
The difluoromethyl (CF₂H) group has emerged as a valuable substituent in medicinal chemistry and materials science, prized for its ability to modulate lipophilicity, metabolic stability, and pKa. As the prevalence of this moiety grows, a comprehensive understanding of its behavior in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy becomes paramount for unambiguous compound characterization and reaction monitoring. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of the CF₂H group, offering a comparative framework supported by experimental data to aid researchers in their spectroscopic analyses.
The Unique Signature of the Difluoromethyl Group in ¹⁹F NMR
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of the CF₂H group is a sensitive reporter of its local electronic environment, influenced by a confluence of factors including the nature of the atom it is attached to, the electronic properties of neighboring substituents, and the solvent.
The signal for a CF₂H group in a ¹⁹F NMR spectrum typically appears as a triplet due to coupling with the geminal proton (¹H). The magnitude of this coupling constant (²JHF) is typically in the range of 50-60 Hz.
A Comparative Analysis of CF₂H Chemical Shifts
The ¹⁹F NMR chemical shift of the CF₂H group can vary significantly depending on its molecular context. The following sections provide a comparative overview of these shifts in different chemical environments, with data summarized in Table 1. All chemical shifts are reported in parts per million (ppm) relative to CFCl₃ as an external standard.
Attachment to Heteroatoms: A Tale of Electronegativity and Shielding
When the CF₂H group is attached to heteroatoms such as oxygen, nitrogen, or sulfur, its ¹⁹F NMR chemical shift is strongly influenced by the electronegativity and electron-donating or -withdrawing nature of that atom and the group it is part of.
-
Oxygen Attachment (R-O-CF₂H): The difluoromethoxy group exhibits a chemical shift that is sensitive to the nature of the 'R' group. For instance, in methyl 4-(difluoromethoxy)benzoate, where the group is attached to an electron-withdrawing aromatic system, the ¹⁹F chemical shift is observed at -81.80 ppm.[3]
-
Nitrogen Attachment (R₂N-CF₂H): When attached to a nitrogen atom within a heterocyclic system, the chemical shift is influenced by the aromaticity and electronic properties of the ring. For example, in 1-(difluoromethyl)-2-phenyl-1H-imidazole, the chemical shift is -90.56 ppm, while in the more electron-rich 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, it shifts upfield to -93.12 ppm.[3]
-
Sulfur Attachment (R-S-CF₂H): The difluoromethylthio group generally appears further upfield compared to its oxygen and nitrogen counterparts. For example, benzyl(difluoromethyl)sulfane shows a chemical shift of -94.52 ppm.[3] Attaching the sulfur to a heterocyclic ring, as in 2-((difluoromethyl)thio)pyridine, results in a downfield shift to -96.26 ppm, likely due to the electronic influence of the pyridine ring.[3]
The Influence of Aromatic and Aliphatic Scaffolds
The electronic environment of the carbon atom to which the CF₂H group is attached plays a crucial role in determining the ¹⁹F chemical shift.
-
Aromatic Systems (Ar-CF₂H): While direct attachment of a CF₂H group to an aromatic ring is less common in the provided examples, the electronic effects of the ring are evident when the group is attached via a heteroatom, as seen in the benzoate and pyridine examples above. Generally, electron-withdrawing groups on the aromatic ring will lead to a downfield shift (less shielded), while electron-donating groups will cause an upfield shift (more shielded).
-
Aliphatic Systems (Alkyl-CF₂H): In aliphatic systems, the substitution pattern on the carbon chain influences the chemical shift. Increased substitution can lead to changes in the electronic environment and steric interactions, which in turn affect the ¹⁹F chemical shift. For example, the ¹⁹F chemical shift of difluoromethane (CH₂F₂) is reported to be -143.6 ppm.[4]
Factors Influencing the ¹⁹F NMR Chemical Shift of the CF₂H Group
Several key factors contribute to the observed chemical shift of a CF₂H group:
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to or near the CF₂H group will deshield the fluorine nuclei, causing a downfield shift in the ¹⁹F NMR spectrum. Conversely, electron-donating groups will increase shielding and cause an upfield shift.[1]
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the CF₂H group, leading to changes in the chemical shift.[5] It is therefore crucial to report the solvent used for the NMR measurement. The data presented in this guide were predominantly acquired in CDCl₃.
-
Through-Space Interactions: Non-bonding interactions with nearby atoms or functional groups can also affect the shielding of the fluorine nuclei and thus the chemical shift.
Comparative Data Table
| Compound Name | Structure | Attachment | ¹⁹F Chemical Shift (δ, ppm) in CDCl₃ | Reference |
| Difluoromethyl 4-methoxybenzoate | 4-MeO-C₆H₄-C(O)O-CF₂H | Oxygen (Ester) | -91.27 | [3] |
| Difluoromethyl 4-(dimethylamino)benzoate | 4-Me₂N-C₆H₄-C(O)O-CF₂H | Oxygen (Ester) | -90.90 | [3] |
| Methyl 4-(difluoromethoxy)benzoate | 4-MeO₂C-C₆H₄-O-CF₂H | Oxygen (Ether) | -81.80 | [3] |
| 1-(difluoromethyl)-2-phenyl-1H-imidazole | Ph-(C₃H₂N₂)-CF₂H | Nitrogen (Imidazole) | -90.56 | [3] |
| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | I-(Me)₂-(C₃N₂)-CF₂H | Nitrogen (Pyrazole) | -93.12 | [3] |
| Benzyl(difluoromethyl)sulfane | Ph-CH₂-S-CF₂H | Sulfur (Thioether) | -94.52 | [3] |
| (Difluoromethyl)(1-phenylethyl)sulfane | Ph-CH(Me)-S-CF₂H | Sulfur (Thioether) | -92.78 | [3] |
| 2-((difluoromethyl)thio)pyridine | (C₅H₄N)-S-CF₂H | Sulfur (Thioether) | -96.26 | [3] |
| 2-((difluoromethyl)thio)-4,6-dimethylpyrimidine | (Me)₂-(C₄H₂N₂)-S-CF₂H | Sulfur (Thioether) | -99.11 | [3] |
Table 1: Comparative ¹⁹F NMR Chemical Shifts of Various Difluoromethyl-Containing Compounds.
Experimental Protocol for Acquiring ¹⁹F NMR Spectra of Difluoromethyl Compounds
This protocol outlines a general procedure for obtaining high-quality ¹⁹F NMR spectra of compounds containing a CF₂H group.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Use a standard 5 mm NMR tube. The final sample volume should be around 0.6 mL.
-
It is good practice to filter the sample solution to remove any particulate matter that could degrade spectral resolution.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal, which is essential for high-resolution spectra.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of at least 250 ppm is recommended to ensure that all fluorine signals are captured. The typical range for organofluorine compounds is broad.[2]
-
Transmitter Offset: Set the transmitter offset to the center of the expected chemical shift range for the CF₂H group (e.g., around -100 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.[6]
-
Number of Scans: The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
¹H Decoupling: For routine spectra, broadband proton decoupling is recommended to simplify the spectrum by collapsing the triplet of the CF₂H group into a singlet. For structural elucidation, a ¹H-coupled spectrum should also be acquired to observe the characteristic ²JHF coupling.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum. If an internal standard is not used, the spectrum can be referenced externally to a known compound (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments.
Logical Workflow for ¹⁹F NMR Analysis of a Novel CF₂H-Containing Compound
Caption: Workflow for the ¹⁹F NMR analysis of a novel difluoromethyl compound.
Conclusion
The ¹⁹F NMR chemical shift of the 2-difluoromethyl group is a powerful diagnostic tool for structural characterization. By understanding the key factors that influence this parameter and by comparing experimental data with established values, researchers can confidently identify and characterize novel CF₂H-containing molecules. This guide provides a foundational framework and a practical reference for scientists and drug development professionals working with this increasingly important functional group.
References
-
Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
-
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available from: [Link]
-
PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available from: [Link]
-
National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]
-
Steffen's Chemistry Pages. 19F chemical shifts. Available from: [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]
Sources
Technical Guide: IR Spectroscopy Characteristic Peaks of Difluoromethyl (CHF₂) Phenols
Executive Summary: The CHF₂ Motif in Spectroscopy
The difluoromethyl (CHF₂) group has emerged as a critical bioisostere in medicinal chemistry, often acting as a lipophilic hydrogen bond donor. Unlike the trifluoromethyl (CF₃) group, the CHF₂ moiety possesses a unique proton capable of weak hydrogen bonding, which significantly alters its infrared (IR) spectral signature.
This guide provides a technical analysis of the vibrational modes of CHF₂-substituted phenols. It distinguishes them from non-fluorinated phenols and CF₃ analogues, focusing on the diagnostic C–H stretch of the CHF₂ group and the electronic modulation of the phenolic O–H bond .
Characteristic Spectral Features
Comparative Peak Analysis
The following table synthesizes the distinct vibrational signatures of CHF₂ phenols compared to standard and CF₃ analogues.
| Vibrational Mode | Phenol (Unsubstituted) | 4-CF₃-Phenol | 4-CHF₂-Phenol | Diagnostic Note |
| O–H Stretch (Free) | ~3600 cm⁻¹ (Sharp) | ~3615 cm⁻¹ | ~3610 cm⁻¹ | EWG (Electron Withdrawing Group) increases acidity, slightly shifting free O-H to higher wavenumbers due to bond polarization. |
| O–H Stretch (H-bonded) | 3200–3500 cm⁻¹ (Broad) | 3200–3400 cm⁻¹ | 3200–3400 cm⁻¹ | CHF₂ increases acidity (pKa ~9 vs 10 for phenol), leading to stronger intermolecular H-bonds and broader, red-shifted bands in concentrated samples. |
| C–H Stretch (Aromatic) | 3030–3080 cm⁻¹ | 3030–3080 cm⁻¹ | 3030–3080 cm⁻¹ | Standard aromatic signatures. |
| C–H Stretch (Fluoroalkyl) | Absent | Absent | 2970–3005 cm⁻¹ | CRITICAL DIAGNOSTIC: The CHF₂ group exhibits a unique C–H stretch, often appearing as a weak doublet or shoulder distinct from aliphatic alkyls (<3000) and aromatics (>3000). |
| C–F Stretch | Absent | 1320–1350 cm⁻¹ (Strong) | 1100–1250 cm⁻¹ | CHF₂ C–F stretches are typically lower frequency than CF₃. Often split into symmetric/asymmetric modes.[1] |
| C–O Stretch | ~1220 cm⁻¹ | ~1250 cm⁻¹ | ~1240 cm⁻¹ | Shifted to higher frequency due to ring electron deficiency (strengthening the C–O bond). |
The "Fingerprint" of CHF₂
While the C–F stretches (1100–1250 cm⁻¹) are intense, they often overlap with C–O stretches and skeletal vibrations. The definitive confirmation of a CHF₂ group over a CF₃ group in IR comes from the CHF₂ C–H stretching vibration .
-
Frequency: ~2970 cm⁻¹ and ~3005 cm⁻¹.[2]
-
Appearance: Weak to medium intensity.
-
Differentiation: It sits in the "valley" between the strong aromatic C–H (>3030) and typical aliphatic C–H (<2960).
Mechanistic Insights & Causality
Electronic Modulation of the Phenolic O–H
The CHF₂ group is a strong electron-withdrawing group (Hammett constant
-
Inductive Effect (-I): Pulls electron density from the aromatic ring.
-
Resonance Effect: Minimal for fluoroalkyls.[3]
-
Result: The phenolic O–H bond becomes more polarized.
-
Free State (Dilute CCl₄): The bond is stiffer (higher force constant), shifting
slightly blue (higher wavenumber). -
Associated State (Solid/Neat): The increased acidity makes the proton a better H-bond donor. This leads to stronger intermolecular networks, causing a significant red shift and broadening of the O–H band compared to unsubstituted phenol.
-
Intramolecular Hydrogen Bonding (Ortho-Substitution)
In 2-difluoromethylphenol (ortho-isomer), a specific intramolecular interaction can occur:
-
Interaction:
-
Spectral Consequence: This intramolecular H-bond is generally weak (fluorine is a poor acceptor). It typically results in a sharp O–H peak shifted to ~3500–3550 cm⁻¹, distinct from the broad intermolecular band (~3300 cm⁻¹) and the free band (~3610 cm⁻¹).
Experimental Protocol: Self-Validating Identification
To unambiguously identify a CHF₂ phenol and distinguish it from impurities or analogues, follow this variable-concentration protocol.
Step 1: Sample Preparation
-
Neat/Solid (ATR): Place pure compound on the diamond crystal.
-
Dilute Solution: Prepare a 10 mM solution in anhydrous CCl₄ or CH₂Cl₂.
Step 2: Acquisition Parameters[4]
-
Resolution: 2 cm⁻¹ (Critical to resolve the CHF₂ C–H shoulder).
-
Scans: 32–64 scans to improve Signal-to-Noise ratio for weak C–H bands.
Step 3: Analysis Workflow (Logic Gate)
-
Check 3200–3600 cm⁻¹: Is there a broad OH? (Confirms Phenol).[3][4][5]
-
Check 1100–1300 cm⁻¹: Are there massive bands? (Confirms C–F).
-
Check 2970–3010 cm⁻¹: Is there a small peak/shoulder?
-
Yes: Likely CHF₂ .[3]
-
No: Likely CF₃ (if C-F present) or F-Phenol .
-
Step 4: Validation (Dilution Test)
Run the dilute solution spectrum.
-
Observation: The broad band at 3300 cm⁻¹ should disappear. A sharp peak at ~3610 cm⁻¹ should appear.
-
Causality: Disruption of intermolecular H-bonds confirms the phenolic nature. If a band at ~3550 cm⁻¹ remains constant upon dilution, it indicates intramolecular H-bonding (likely ortho-substitution).
Visualizing the Spectral Logic
The following diagram illustrates the decision tree for identifying CHF₂ phenols using IR data.
Caption: Logic flow for distinguishing CHF₂ phenols from CF₃ and non-fluorinated analogues based on spectral bands.
References
-
Pianca, M., et al. (1999).[2] End groups in fluoropolymers: Characterization of difluoromethyl groups. Journal of Fluorine Chemistry. Link
-
Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of phenol. Link
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Fluorinated Hydrocarbons. Link
-
LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Link
Sources
Technical Guide: Hydrogen Bond Donor Capacity of 2-Difluoromethyl Phenol
The following guide provides an in-depth technical analysis of the hydrogen bond donor (HBD) capacity of 2-difluoromethyl phenol, structured for application scientists and medicinal chemists.
Executive Summary: The "Goldilocks" Bioisostere
In modern drug design, the 2-difluoromethyl phenol motif represents a critical "Goldilocks" zone between the metabolic liability of a methyl group and the extreme lipophilicity of a trifluoromethyl group. While the phenolic hydroxyl (-OH) is the primary hydrogen bond donor (HBD), the ortho-difluoromethyl (-CHF
This guide analyzes how the electron-withdrawing nature of the -CHF
Mechanistic Insight: Electronic & Conformational Dynamics
To effectively utilize 2-difluoromethyl phenol, one must understand the three competing forces governing its behavior:
A. Electronic Activation (Acidity Enhancement)
The -CHF
-
Result: The pK
of 2-difluoromethyl phenol is significantly lower than unsubstituted phenol (~10.0), shifting into the 8.8–9.2 range. This increases the HBD acidity ( ) of the -OH group, making it a "stickier" donor for target protein interactions.
B. The "Dual Donor" Phenomenon
Unlike the -CF
-
Primary Donor: Phenolic -OH (Strong,
). -
Secondary Donor: Difluoromethyl C-H (Weak,
). -
Implication: This motif can engage in bidentate H-bonding within a receptor pocket, a feature unavailable to 2-fluorophenol or 2-trifluoromethylphenol.
C. Intramolecular Hydrogen Bonding (IMHB)
A dynamic equilibrium exists where the phenolic proton donates to the ortho-fluorine atoms (O-H
-
Effect: This "locks" the conformation and partially masks the HBD potential of the -OH group from the solvent.
-
Benefit: This masking reduces the desolvation penalty required to enter a lipid bilayer, enhancing passive permeability (Log
) despite the molecule's polarity.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 2-difluoromethyl phenol with standard bioisosteres.
| Feature | Phenol (Reference) | 2-Fluorophenol | 2-Trifluoromethylphenol | 2-Difluoromethylphenol |
| Structure | Ph-OH | 2-F-Ph-OH | 2-CF | 2-CHF |
| pK | 9.99 | 8.70 | ~8.5 | 8.8 – 9.1 |
| HBD Character | Single (OH) | Single (OH) | Single (OH) | Dual (OH + CH) |
| Lipophilicity (LogP) | 1.46 | 1.71 | ~2.8 | ~2.1 |
| IMHB Strength | None | Weak | Weak (Steric twist) | Moderate |
| Permeability | Low | Moderate | High | High (Balanced) |
| Metabolic Stability | Low (Phase II) | Moderate | High | High |
Key Takeaway: 2-difluoromethyl phenol offers a compromise: it is more lipophilic than 2-fluorophenol (aiding permeation) but significantly more soluble than 2-trifluoromethylphenol (aiding formulation), while providing a unique secondary H-bond vector.
Visualization of Physicochemical Logic[3]
The following diagram illustrates the decision logic for selecting this moiety and the intramolecular forces at play.
Caption: Decision tree illustrating the bioisosteric placement of 2-difluoromethyl phenol relative to fluorinated alternatives, highlighting its unique mechanistic advantages.
Experimental Validation Protocols
To validate the HBD capacity and physicochemical profile of 2-difluoromethyl phenol in your specific scaffold, use the following self-validating protocols.
Protocol A: Determination of HBD Acidity ( ) via NMR Titration
Objective: Quantify the hydrogen bond donating strength of the -OH and -CHF
-
Preparation: Dissolve the test compound (10 mM) in CDCl
(non-polar solvent to maximize H-bonding observation). -
Titrant: Prepare a stock solution of a standard H-bond acceptor, such as DMSO-
or Triethylamine oxide. -
Titration: Sequentially add aliquots of the acceptor to the NMR tube.
-
Measurement: Record
H NMR spectra after each addition. Monitor the downfield shift ( ) of:-
The Phenolic -OH proton.
-
The -CHF
proton (triplet, typically 6.5–7.5 ppm).
-
-
Analysis: Plot
vs. [Acceptor]. Use the Abraham equation (or Benesi-Hildebrand plot) to calculate the association constant ( ) and the HBD acidity parameter .-
Success Criterion: A steep curve for -OH indicates high acidity. A shallow but measurable curve for -CHF
confirms secondary donor capacity.
-
Protocol B: Log and pK Profiling
Objective: Confirm the lipophilicity/acidity balance.[1]
-
pK
Measurement: Use Potentiometric Titration (e.g., Sirius T3).-
Step: Titrate from pH 2 to pH 12.
-
Expectation: Look for the inflection point around pH 8.8–9.1.
-
-
Log D Measurement: Use the Shake-Flask Method (miniaturized).
-
Phases: Octanol / Phosphate Buffer (pH 7.4).
-
Quantification: HPLC-UV or LC-MS/MS of both phases.
-
Calculation: Log
. -
Validation: Compare with unsubstituted phenol. The 2-CHF
analog should show a Log increase of approx +0.5 to +0.7 units, less than the +1.2 units typically seen with -CF .
-
Implications for Drug Design[3][4][5][6][7]
-
Permeability Rescue: If a lead compound with a phenol is too polar (low Caco-2 permeability), substituting with 2-difluoromethyl phenol can improve permeability via the IMHB "masking" effect without adding the excessive lipophilic bulk of a -CF
group. -
Selectivity Filters: The secondary C-H donor can be used to target backbone carbonyls in the receptor active site, potentially improving selectivity against off-targets that lack a complementary acceptor at that specific vector.
-
Metabolic Blocking: The -CHF
group blocks metabolic oxidation at the ortho position while being more resistant to defluorination than a simple -CH F group.
References
-
Zafrani, Y., et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry, 2019.
-
Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 2014.
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
-
Abraham, M. H. "Scales of Solute Hydrogen-bonding: Their Construction and Application to Physicochemical and Biochemical Processes." Chemical Society Reviews, 1993.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
